6-hydroxy-2-phenylhexanenitrile
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Overview
Description
6-Hydroxy-2-phenylhexanenitrile is an organic compound with the molecular formula C12H15NO It contains a hydroxyl group (-OH) and a nitrile group (-CN) attached to a hexane chain with a phenyl group (C6H5) at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxy-2-phenylhexanenitrile can be synthesized through several methods:
From Aldehydes and Ketones: The addition of hydrogen cyanide (HCN) to aldehydes or ketones results in the formation of hydroxynitriles.
From Halogenoalkanes: Heating halogenoalkanes with potassium cyanide (KCN) in ethanol under reflux conditions can replace the halogen with a nitrile group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-2-phenylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 6-oxo-2-phenylhexanenitrile.
Reduction: Formation of 6-amino-2-phenylhexane.
Substitution: Formation of 6-alkoxy-2-phenylhexanenitrile or 6-acyloxy-2-phenylhexanenitrile.
Scientific Research Applications
6-Hydroxy-2-phenylhexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-phenylhexanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl and nitrile groups can interact with enzymes and receptors, influencing their activity.
Pathways: The compound can modulate oxidative stress pathways and influence cellular signaling processes.
Comparison with Similar Compounds
2-Hydroxy-6-phenylhexanenitrile: Similar structure but with different positional isomerism.
2-Hydroxy-2-methylpropanenitrile: Contains a hydroxyl and nitrile group but with a different carbon skeleton.
Uniqueness: 6-Hydroxy-2-phenylhexanenitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
6-hydroxy-2-phenylhexanenitrile |
InChI |
InChI=1S/C12H15NO/c13-10-12(8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-9H2 |
InChI Key |
BFIWPYHJLFUVRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCO)C#N |
Origin of Product |
United States |
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